2,2-Dimethylpropane-1,3-diyl methylcyclohex-4-ene-1,2-dicarboxylate
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Overview
Description
2,2-Dimethylpropane-1,3-diyl methylcyclohex-4-ene-1,2-dicarboxylate is an organic compound with the molecular formula C14H20O4 and a molecular weight of 252.3062 g/mol . This compound is known for its unique structure, which includes a cyclohexene ring and two ester groups. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropane-1,3-diyl methylcyclohex-4-ene-1,2-dicarboxylate typically involves the esterification of 2,2-dimethylpropane-1,3-diol with methylcyclohex-4-ene-1,2-dicarboxylic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Industrial production methods also focus on minimizing waste and optimizing reaction conditions to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropane-1,3-diyl methylcyclohex-4-ene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
2,2-Dimethylpropane-1,3-diyl methylcyclohex-4-ene-1,2-dicarboxylate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropane-1,3-diyl methylcyclohex-4-ene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active intermediates that interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropane-1,3-diyl cyclohex-4-ene-1,2-dicarboxylate: Similar structure but different functional groups.
2,2-Dimethylpropane-1,3-diyl dicarbamate: Contains carbamate groups instead of ester groups.
Uniqueness
2,2-Dimethylpropane-1,3-diyl methylcyclohex-4-ene-1,2-dicarboxylate is unique due to its specific ester groups and cyclohexene ring, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
85187-50-4 |
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Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
4,4,7a-trimethyl-5,8,11,11a-tetrahydro-3H-2,6-benzodioxonine-1,7-dione |
InChI |
InChI=1S/C14H20O4/c1-13(2)8-17-11(15)10-6-4-5-7-14(10,3)12(16)18-9-13/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
KTUZUPSQYOXSOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)C2CC=CCC2(C(=O)OC1)C)C |
Origin of Product |
United States |
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